Cas no 79-34-5 (1,1,2,2-Tetrachloroethane)

Tetrachloroethane is a colorless liquid with chloroform like odor.Incombustible,Toxic,Irritating.
There is explosion risk in case of metal sodium and potassium.Flammable gases can escape when heated in contact with solid potassium hydroxide.Water contact promotiondecomposition.Suffer from high feverdecompositionproduceToxicRisk of corrosive smoke.

1,1,2,2-Tetrachloroethane structure
1,1,2,2-Tetrachloroethane structure
1,1,2,2-Tetrachloroethane
79-34-5
C2H2Cl4
167.849277019501
MFCD00000848
34172
6591

1,1,2,2-Tetrachloroethane Properties

Names and Identifiers

    • Tetrachloroethane
    • Acetylene tetrachloride
    • 1,1-2,2-Tetrachloroethane
    • 1,1,2,2-Tetrachloroethane
    • 1,1,2,2-Tetrachloroethane solution
    • 1,1,2,2-Tetrachloroethaneneat
    • 1,1,2,2-tetrachlorethan
    • Bonoform
    • Cellon
    • Ethane,1,1,2,2-tetrachloro
    • perchloroethylen
    • s-Tetrachloroethane
    • sym-tetrachloroethane
    • Tetrachlorethane
    • Westron
    • 1,1,2,2-TCE
    • 1,1,2,2-Tetrachlorethane
    • F 130
    • F 130 (halocarbon)
    • NSC 60912
    • TCA
    • 1,1,2,2-Tetrachloroethane (ACI)
    • HCC 130
    • R 130 (refrigerant)
    • +Expand
    • MFCD00000848
    • QPFMBZIOSGYJDE-UHFFFAOYSA-N
    • 1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H
    • ClC(C(Cl)Cl)Cl
    • 969206

Computed Properties

  • 165.89100
  • 0
  • 0
  • 1
  • 165.891
  • 6
  • 26.5
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0A^2

Experimental Properties

  • 2.59380
  • 0.00000
  • 9189
  • n20/D 1.494(lit.)
  • 0.3 g/100 mL (25 ºC)
  • 146°C
  • -44°C(lit.)
  • 8 mmHg ( 20 °C)
  • Fahrenheit: 51.8 ° f < br / > Celsius: 11 ° C < br / >
  • 2830g/l
  • 5000 μg/mL in methanol
  • Colorless liquid with chloroform like odor. [1]
  • Stable. Incompatible with strong oxidizing agents, strong bases. Reacts violently with sodium, potassium, nitrates, 2,4-dinitrophenyl disulphide.
  • It is slightly soluble in water, acetone, ethanol, ether, benzene, carbon tetrachloride, chloroform, etc. [10]
  • Sensitive to light
  • 1.586 g/mL at 25 °C(lit.)
  • 11.10 eV

1,1,2,2-Tetrachloroethane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Chloroform ;  0 °C; 10 min, reflux
Reference
Evidence for a diazabutatriene system and a new synthesis for isocyanates
Sobel, Peter John, 1980, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Isopropanol ,  Water ;  heated
2.1 Solvents: Chloroform ;  0 °C; 10 min, reflux
Reference
Evidence for a diazabutatriene system and a new synthesis for isocyanates
Sobel, Peter John, 1980, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Chloroform ,  Cyclohexane
Reference
Chlorine abstraction from chloromethanes by dimethylsilanediyls
Nakao, Ren; Oka, Kunio; Dohmaru, Takaaki; Nagata, Yoshio; Fukumoto, Tsugio, Journal of the Chemical Society, 1985, (12), 766-8

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chlorine ;  425 °C
Reference
A new production process of trichloroethylene
Jiang, Zhenghui; Zhong, Jinguang; Wei, Xiaoyun, Lujian Gongye, 2013, 49(10), 29-30

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Iron chloride (FeCl3)
Reference
Factors of affecting tetrachloroethane yield and corrective measures
Zhang, Shunli; Wang, Kun; Xu, Ke, Lujian Gongye, 2014, 50(4), 33-35

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Cesium chloride ;  603 K
Reference
The catalytic dehydrochlorination of polychloroethanes in a gas phase
Trushechkina, Marina A.; Azbel, Boris I.; Kurlyandskaya, Inna I.; Solomonik, Igor G.; Flid, Mark R., NATO Science Series, 2002, 69, 399-405

Synthetic Circuit 7

Reaction Conditions
Reference
Oxychlorination of 1,2-dichloroethane and 1,2-dichloropropane with carbon tetrachloride. Catalytic conversion of carbon tetrachloride into tetrachloroethylene
Nakamura, Tadashi; Shinoda, Kiyonori; Yasuda, Kensei, Nippon Kagaku Kaishi, 1992, (12), 1435-9

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Photochemical reaction of carbazole and some derivatives in dichloromethane
Erra Balsells, R.; Frasca, A. R., Tetrahedron Letters, 1984, 25(47), 5363-6

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Study of the effect of structural factors on the reactivity of carbon-hydrogen bonds in chloroalkanes during their reaction with a chlorine atom and a complex of chlorine atom with o-dichlorobenzene
Aver'yanov, V. A.; Zarytovskii, V. M.; Shvets, V. F., Zhurnal Organicheskoi Khimii, 1983, 19(10), 2112-20

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Perbenzoic acid
Reference
Free-radical reactions of 2-alkoxy-1,3-dioxolanes in a medium of polyhaloalkanes
Rol'nik, L. Z.; Kalashnikov, S. M.; Pastushenko, E. V.; Zlotskii, S. S.; Rakhmankulov, D. L., Zhurnal Organicheskoi Khimii, 1982, 18(7), 1486-9

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Chloroform
Reference
Reactivity of γ-(tripropylgermyl)propyl radicals
Razuvaev, G. A.; Brevnova, T. N.; Chesnokova, T. A., Zhurnal Obshchei Khimii, 1982, 52(3), 617-21

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Isopropanol
Reference
Reduction of α,α,α-trichloromethyl compounds in the presence of metal carbonyls
Kuz'mina, N. A.; Zhiryukhina, N. P.; Chukovskaya, E. Ts.; Freidlina, R. Kh., Izvestiya Akademii Nauk SSSR, 1981, (9), 2090-4

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Trichloroethylene
Reference
Studies on acyl peroxides. XLVII. Reaction of acetyl peroxide with trichloroethylene
Ol'dekop, Yu. A.; Kaberdin, R. V.; Buslovskaya, E. E., Zhurnal Organicheskoi Khimii, 1981, 17(2), 272-5

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: tert-Butyl peroxide
Reference
Reactions of bis(cyclohexyloxy)methane in chloroform initiated by free radicals
Rol'nik, L. Z.; Kalashnikov, S. M.; Pastushenko, E. V.; Zlotskii, S. S.; Imashev, U. B.; et al, Zhurnal Organicheskoi Khimii, 1981, 17(3), 539-40

1,1,2,2-Tetrachloroethane Raw materials

1,1,2,2-Tetrachloroethane Preparation Products

1,1,2,2-Tetrachloroethane Related Literature